molecular formula C9H10BrNO5S B3287740 2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid CAS No. 847758-97-8

2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid

Cat. No.: B3287740
CAS No.: 847758-97-8
M. Wt: 324.15 g/mol
InChI Key: YEPNMMVGWMRNLD-UHFFFAOYSA-N
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Description

2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid is a halogenated benzoic acid derivative characterized by a bromine substituent at the 2-position and a methoxy(methyl)sulfamoyl group at the 5-position of the benzene ring. Its molecular formula is C₉H₁₀BrNO₅S, with a molecular weight of 324.21 g/mol (calculated from and ). The compound is commercially available for research purposes, with suppliers like Santa Cruz Biotechnology and CymitQuimica offering it in quantities ranging from 250 mg to 2.5 g . Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in drug design due to its sulfamoyl moiety, which can influence binding interactions .

Properties

IUPAC Name

2-bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO5S/c1-11(16-2)17(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPNMMVGWMRNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. The exact methods can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 2-position is electronically activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the sulfamoyl and carboxylic acid groups.

Reaction TypeReagents/ConditionsProduct FormedYield*Notes
AminationNH₃ (aq.), Cu catalyst, 100°C2-Amino-5-sulfamoylbenzoic acid~85%Requires elevated temperature
MethoxylationNaOMe, DMF, 80°C2-Methoxy derivative78%Solvent polarity critical
Thiol substitutionPhSH, K₂CO₃, DMSO2-Phenylthio analog70%Mild conditions preferred

*Yields approximated from analogous brominated benzoic acid systems .

Mechanistic Insight :
The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing groups. Steric hindrance from the sulfamoyl group slightly reduces reactivity compared to simpler bromobenzoic acids.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

Coupling TypeCatalytic SystemPartner ReagentProduct Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acidsBiaryl pharmaceuticals
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary aminesAniline-based inhibitors
UllmannCuI, 1,10-phenanthroline, DMFPhenolsPolymer precursors

Key Findings :

  • Suzuki couplings achieve >90% conversion with electron-deficient boronic acids .

  • The carboxylic acid group may require protection (e.g., methyl ester) to prevent side reactions.

Carboxylic Acid Reactivity

ReactionReagentsOutcome
EsterificationSOCl₂ → ROH, pyridineAlkyl esters (e.g., methyl)
Amide formationHATU, DIPEA, RNH₂Sulfonamide-amide hybrids
DecarboxylationCuCO₃, quinoline, 200°CBromobenzene derivative

Sulfamoyl Group Modifications

ReactionConditionsResult
Hydrolysis6M HCl, refluxSulfonic acid derivative
AlkylationR-X, K₂CO₃, DMFN-alkylated sulfamoyls

Stability Note :
The methoxy(methyl)sulfamoyl group resists hydrolysis under neutral conditions but degrades in strong acids/bases .

Table: Comparative Reactivity of Functional Groups

GroupReactivity PriorityTypical Reactions
Bromine1SNAr, cross-coupling
Carboxylic acid2Esterification, amidation
Sulfamoyl3Hydrolysis, alkylation

Scientific Research Applications

2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfamoyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic Acid
  • Molecular Formula: C₉H₁₀ClNO₅S
  • Molecular Weight : 279.70 g/mol .
  • Key Differences: Replacing bromine with chlorine reduces molecular weight and steric bulk. Chlorine’s lower electronegativity compared to bromine may also alter electronic properties, affecting reactivity in cross-coupling reactions .
2-Bromo-5-(trifluoromethyl)benzoic Acid
  • Molecular Formula : C₈H₄BrF₃O₂
  • Molecular Weight : 293.02 g/mol .
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, enhancing the acidity of the benzoic acid moiety (pKa ~1.5–2.5) compared to the sulfamoyl-substituted derivative. This compound is used in materials science for its resistance to metabolic degradation .

Sulfamoyl-Modified Analogs

2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic Acid
  • Molecular Formula: C₁₀H₁₂BrNO₅S
  • Molecular Weight : 338.23 g/mol .
  • Key Differences: The sulfamoyl group here features a 2-methoxyethyl side chain instead of methoxy(methyl).
2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic Acid
  • As noted earlier, this analog shares the sulfamoyl group but substitutes bromine with chlorine.

Functional Group Variants

2-Bromo-5-methoxybenzoic Acid
  • Molecular Formula : C₈H₇BrO₃
  • Molecular Weight : 245.08 g/mol .
  • Key Differences : Lacks the sulfamoyl group, reducing hydrogen-bonding capacity. The methoxy group is less polar, leading to lower solubility in polar solvents. This compound is a precursor in synthesizing esters and amides .
2-Bromo-5-hydroxybenzoic Acid
  • Molecular Formula : C₇H₅BrO₃
  • Molecular Weight : 231.02 g/mol .
  • Key Differences : The hydroxyl group increases acidity (pKa ~2.5–3.0) compared to the sulfamoyl derivative. This compound is prone to oxidation, limiting its utility in stable formulations .

Research and Application Insights

  • Pharmaceutical Relevance : The sulfamoyl group in 2-bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid may mimic sulfonamide drugs, enabling interactions with enzymes like carbonic anhydrase .
  • Solubility and Bioavailability : Analogs with ethylene glycol chains (e.g., 2-methoxyethylsulfamoyl) show promise for improving drug-like properties .

Biological Activity

2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy(methyl)sulfamoyl group attached to a benzoic acid backbone. Its structural formula can be represented as follows:

C10H12BrNO4S\text{C}_{10}\text{H}_{12}\text{Br}\text{N}\text{O}_4\text{S}

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. Research has shown that compounds with similar structural motifs can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against these pathogens .

The proposed mechanism of action for this compound involves the inhibition of key enzymes or receptors involved in bacterial cell wall synthesis or metabolic pathways. This inhibition disrupts the normal physiological functions of bacterial cells, leading to their death. The specific molecular targets remain under investigation, but studies suggest interactions with enzymes critical for cell division and integrity .

Study on Antibacterial Efficacy

A study conducted on various benzoic acid derivatives, including this compound, assessed their antibacterial efficacy against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. The study reported an MIC of 0.125 μg/mL against MSSA for a structurally related compound, suggesting that similar modifications could enhance the activity of this compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. A comprehensive SAR analysis revealed that the presence of halogen atoms (such as bromine) significantly enhances antimicrobial potency. The methoxy group also contributes to improved solubility and bioavailability, which are critical factors for therapeutic efficacy .

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also poses certain risks. For example, it has been classified as harmful if swallowed and causes skin irritation . These findings necessitate further exploration into the safety profile before clinical applications.

Data Summary Table

Property Value
Molecular FormulaC10H12BrNO4S
Antimicrobial Activity (MIC)0.125 - 12.5 μg/mL
ToxicityHarmful if swallowed; skin irritant
Mechanism of ActionInhibition of bacterial enzyme systems

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on stepwise bromination and sulfamoylation. For example, bromination of the benzoic acid precursor can be achieved using N-bromosuccinimide (NBS) under controlled acidic conditions. Subsequent sulfamoylation with methoxy(methyl)amine in the presence of a coupling agent (e.g., EDC/HOBt) can enhance regioselectivity . Purification via preparative HPLC or recrystallization from ethanol/water mixtures improves purity (>95%), as demonstrated in analogous brominated benzoic acid syntheses . Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) ensures minimal byproduct formation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • 1H/13C NMR : Assign peaks using deuterated DMSO to confirm bromine and sulfamoyl group positions. The methoxy group typically appears as a singlet near δ 3.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 338.0) .
  • HPLC-PDA : Use a C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98%) and detect trace impurities .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Systematic solubility studies in solvents like DMSO, methanol, and aqueous buffers (pH 1–10) should be conducted using UV-Vis spectroscopy. For instance, discrepancies in DMSO solubility may arise from hydration states; lyophilization followed by dynamic light scattering (DLS) can identify aggregation behavior .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina ) to screen against enzymes like carbonic anhydrase or α-glucosidase, given the compound’s sulfamoyl and benzoic acid motifs. Dock the minimized ligand structure (optimized with Gaussian09 at the B3LYP/6-31G* level) into protein active sites (PDB: 1JD0 for carbonic anhydrase). Validate predictions with in vitro inhibition assays (IC50 determination) .

Q. How do substituent modifications (e.g., bromine vs. chlorine) impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Compare Suzuki-Miyaura coupling efficiency using Pd(PPh3)4 and arylboronic acids. Bromine’s higher leaving-group ability typically increases reaction rates compared to chloro analogs. Monitor via GC-MS and quantify yields (e.g., 75–85% for bromo vs. 50–60% for chloro derivatives under identical conditions) .

Q. What quantum mechanical approaches can elucidate the electronic effects of the methoxy(methyl)sulfamoyl group?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to map electrostatic potential surfaces. The sulfamoyl group’s electron-withdrawing nature reduces aromatic ring electron density, affecting electrophilic substitution patterns. Compare with experimental UV-Vis λmax shifts (e.g., 270 nm → 285 nm upon sulfamoylation) .

Q. How can researchers address discrepancies in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Conduct dose-response assays in parallel with cytotoxicity screens (MTT assay on HEK-293 cells). For example, if α-glucosidase inhibition (IC50 = 12 µM) coincides with cell viability loss at >50 µM, refine the therapeutic window by modifying the methoxy group to reduce off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid
Reactant of Route 2
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2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid

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